molecular formula C9H7ClN2O2S2 B14495630 2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole CAS No. 63857-87-4

2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole

Cat. No.: B14495630
CAS No.: 63857-87-4
M. Wt: 274.8 g/mol
InChI Key: GYXLJGJBLUNOJG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3,4-thiadiazole: Lacks the methanesulfonyl group, which may affect its chemical reactivity and biological activity.

    2-(4-Methylphenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole: Contains a methyl group instead of a chlorine atom, which can influence its properties and applications.

    2-(4-Bromophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole:

Uniqueness

2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole is unique due to the presence of both the 4-chlorophenyl and methanesulfonyl groups, which confer specific chemical properties and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

63857-87-4

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methylsulfonyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

GYXLJGJBLUNOJG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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